molecular formula C13H13ClN4O2S B2668984 4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide CAS No. 1286699-63-5

4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Cat. No. B2668984
CAS RN: 1286699-63-5
M. Wt: 324.78
InChI Key: JHYXLXHLIDIJHH-UHFFFAOYSA-N
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Description

4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide is a chemical compound with potential applications in scientific research. It is a member of the isothiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a decrease in the activity of the enzyme, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. It has been shown to exhibit inhibitory activity against enzymes such as carbonic anhydrase and topoisomerase, which are involved in various physiological processes. The inhibition of these enzymes can lead to a decrease in their activity, which can have various effects on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide in lab experiments is its potential as a drug candidate. Its inhibitory activity against certain enzymes makes it a potential candidate for drug development. However, one limitation is the variability in yield depending on the synthesis method used, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for the study of 4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide. One direction is the further investigation of its potential as a drug candidate. Another direction is the study of its mechanism of action and its effects on specific enzymes. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent inhibitors with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of this compound could lead to the discovery of new drugs with potential therapeutic applications.

Synthesis Methods

The synthesis of 4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide has been achieved through various methods, including the reaction of 2-chlorobenzylamine with 3,5-dicarboxyisothiazole in the presence of a coupling agent. Another method involves the reaction of 2-chlorobenzylamine with 3,5-dicarboxyisothiazole in the presence of a base and a coupling agent. The yield of the compound varies depending on the method used.

Scientific Research Applications

4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

4-amino-5-N-[(2-chlorophenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-16-12(19)10-9(15)11(21-18-10)13(20)17-6-7-4-2-3-5-8(7)14/h2-5H,6,15H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYXLXHLIDIJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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